molecular formula C18H14N2O3S B2792463 4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 737819-41-9

4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2792463
CAS No.: 737819-41-9
M. Wt: 338.38
InChI Key: USEQFRAGWIWICD-UHFFFAOYSA-N
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Description

4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound characterized by its naphthalene sulfonyl group attached to a tetrahydroquinoxalin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of naphthalene-2-sulfonyl chloride. This intermediate is then reacted with appropriate amines under controlled conditions to form the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its naphthalene sulfonyl group is particularly useful in creating derivatives with specific properties.

Biology: In biological research, 4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The naphthalene sulfonyl group plays a crucial role in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • Naphthalene-2-sulfonyl chloride

  • Tetrahydroquinoxalin-2-one derivatives

  • Other sulfonyl-containing compounds

Uniqueness: 4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its unique combination of the naphthalene sulfonyl group and the tetrahydroquinoxalin-2-one core, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

4-naphthalen-2-ylsulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18-12-20(17-8-4-3-7-16(17)19-18)24(22,23)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQFRAGWIWICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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